5-碘乙酰胺荧光素

描述

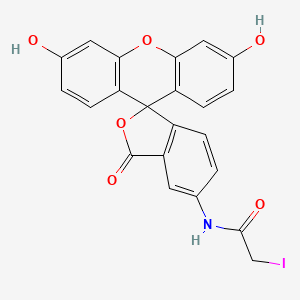

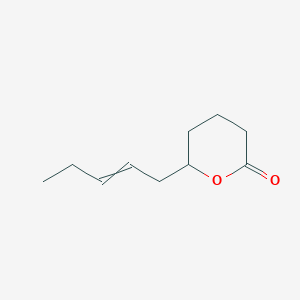

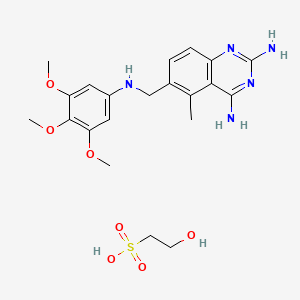

5-Iodoacetamidofluorescein (5-IAF) is a fluorescein derivative that contains an iodoacetamido group. This compound is primarily used for labeling proteins, peptides, and other biomolecules. It reacts with sulfhydryl groups to form stable thioether bonds at physiological pH and room temperature .

科学研究应用

5-碘乙酰胺荧光素在科学研究中具有广泛的应用:

作用机制

5-碘乙酰胺荧光素的作用机制涉及它与蛋白质和肽上的巯基反应。碘乙酰胺基团与半胱氨酸残基的硫醇基 (-SH) 反应,形成稳定的硫醚键。 该反应具有高度特异性,并且在生理条件下发生,使其成为在活细胞中标记生物分子的理想选择 .

生化分析

Biochemical Properties

5-Iodoacetamidofluorescein plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its iodoacetamido group . This group reacts with sulfhydryl groups, commonly found in cysteine side chains of proteins, to form stable thioether bonds . This property allows 5-Iodoacetamidofluorescein to be used for the synthesis of fluorescently labeled organelles, proteins, and peptides that include enzymes .

Cellular Effects

The effects of 5-Iodoacetamidofluorescein on cells are primarily related to its ability to label proteins and other biomolecules. By labeling these molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 5-Iodoacetamidofluorescein exerts its effects through its iodoacetamido group. This group reacts with sulfhydryl groups to form stable thioether bonds . This reaction allows 5-Iodoacetamidofluorescein to bind to proteins and other biomolecules, potentially influencing their function and interactions .

Temporal Effects in Laboratory Settings

5-Iodoacetamidofluorescein is known to be unstable in light, especially in solution . Therefore, it is recommended to prepare this reagent immediately before use and not to store it in aqueous solutions

Metabolic Pathways

Given its reactivity with sulfhydryl groups, it may interact with enzymes or cofactors that contain these groups .

Subcellular Localization

Given its use in labeling proteins and other biomolecules, it may be found in various cellular compartments depending on the localization of the molecules it labels .

准备方法

5-碘乙酰胺荧光素是通过一系列涉及荧光素和碘乙酰胺的化学反应合成的。 合成路线通常包括在碱 (如氢氧化钠) 的存在下,荧光素与碘乙酰胺反应以形成所需产物 . 工业生产方法可能涉及类似的反应条件,但规模更大,需要仔细控制温度、pH 和反应时间以确保高产率和纯度。

化学反应分析

5-碘乙酰胺荧光素经历了几种类型的化学反应:

相似化合物的比较

5-碘乙酰胺荧光素在荧光素衍生物中是独一无二的,因为它具有碘乙酰胺基团,它允许特异性标记巯基。类似的化合物包括:

荧光素-5-马来酰亚胺: 另一种用于标记硫醇基团的荧光素衍生物,但具有马来酰亚胺反应基团.

荧光素-5-异硫氰酸酯: 用于标记蛋白质和肽上的胺基.

5-羧基荧光素: 一种用于标记羧基的荧光素衍生物.

这些化合物在其反应基团和特定应用方面有所不同,但它们都用作标记生物分子的荧光探针。

属性

IUPAC Name |

N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-15-14(7-11)21(28)30-22(15)16-5-2-12(25)8-18(16)29-19-9-13(26)3-6-17(19)22/h1-9,25-26H,10H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATCLPJEZJKNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14INO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212768 | |

| Record name | 5-Iodoacetamidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63368-54-7 | |

| Record name | 5-Iodoacetamidofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063368547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodoacetamidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 5-IAF?

A1: 5-Iodoacetamidofluorescein acts as a sulfhydryl-reactive probe, selectively targeting cysteine residues in proteins. The iodoacetamide group of 5-IAF undergoes a nucleophilic substitution reaction with the thiol group of cysteine, forming a stable thioether bond. [, , , ]

Q2: How does 5-IAF labeling affect protein function?

A2: The impact of 5-IAF labeling on protein function depends on the specific cysteine residue modified and its role in the protein's activity. Studies have shown that 5-IAF labeling can be achieved with minimal to no loss of enzymatic activity in some cases, while in others, it can lead to significant alterations in protein function. [, , , , ]

Q3: Can you provide an example of how 5-IAF labeling has been used to study protein conformational changes?

A3: In a study on the galactose receptor of Salmonella typhimurium, 5-IAF labeling of a single methionine residue, combined with intrinsic tryptophan fluorescence, revealed ligand-induced conformational changes propagated through the receptor molecule. [] This method highlighted the ability of 5-IAF to act as a sensitive reporter group for studying conformational dynamics.

Q4: What is the molecular formula and weight of 5-IAF?

A4: The molecular formula of 5-IAF is C21H14FIN2O5S, and its molecular weight is 584.36 g/mol. [, ]

Q5: What are the key spectroscopic properties of 5-IAF?

A5: 5-IAF exhibits an excitation maximum around 490 nm and an emission maximum around 520 nm. Its fluorescence properties are sensitive to the surrounding environment, making it a valuable tool for studying protein microenvironments and conformational changes. [, , , ]

Q6: How does the fluorescence of 5-IAF change in different environments?

A6: The fluorescence intensity, lifetime, and anisotropy of 5-IAF can be affected by factors like pH, solvent polarity, and proximity to quenching groups. This sensitivity makes it useful for studying protein microenvironments. For instance, in studies with chloroplast coupling factor 1, 5-IAF fluorescence indicated a partially buried hydrophobic labeling site. []

Q7: Are there any limitations to using 5-IAF in certain experimental conditions?

A7: Yes, the reactivity of 5-IAF can be influenced by factors like pH and the presence of reducing agents. Careful optimization of labeling conditions is crucial for achieving specific and efficient labeling. [, ]

Q8: Does 5-IAF possess any inherent catalytic properties?

A8: 5-IAF itself does not exhibit catalytic activity. Its primary function is as a fluorescent probe for labeling and studying proteins. [, ]

Q9: Have computational methods been used to study 5-IAF and its interactions with proteins?

A9: Yes, molecular dynamics simulations have been employed to model the behavior of 5-IAF attached to proteins and to estimate distances between donor-acceptor pairs in fluorescence resonance energy transfer (FRET) experiments. []

Q10: How critical is the iodoacetamide group in 5-IAF for its function?

A10: The iodoacetamide group is essential for the reactivity and selectivity of 5-IAF. It specifically targets the thiol group of cysteine residues, allowing for site-specific protein labeling. [, ]

Q11: What are the typical storage conditions for 5-IAF?

A11: 5-IAF is typically stored as a solid at -20°C, protected from light and moisture to ensure stability. []

Q12: Are there specific safety precautions to be taken when handling 5-IAF?

A12: As with any laboratory reagent, standard safety precautions should be followed when handling 5-IAF. This includes wearing appropriate personal protective equipment and handling the compound in a well-ventilated area. Consultation of the Safety Data Sheet (SDS) is recommended before use.

Q13: Has 5-IAF been investigated for any therapeutic applications?

A13: 5-IAF is primarily a research tool and is not currently used in clinical settings for therapeutic purposes. [, ]

Q14: Can you provide examples of how 5-IAF has been used in in vitro studies?

A14: 5-IAF has been extensively used in in vitro studies to investigate a variety of cellular processes. For example, it has been used to study actin dynamics in living cells [, ], investigate conformational changes in enzymes like the Na+/K+-ATPase [, ], and probe the interactions between proteins involved in muscle contraction. [, ]

Q15: Are there any known instances of resistance developing against 5-IAF?

A15: As 5-IAF is not a therapeutic agent, resistance mechanisms are not a primary concern in its applications.

Q16: Is there information available on the toxicity profile of 5-IAF?

A16: While 5-IAF is not intended for therapeutic use, standard toxicological assessments are generally conducted for research reagents to ensure safe handling and disposal.

Q17: Has 5-IAF been explored for targeted delivery applications?

A17: 5-IAF's primary use lies in its inherent ability to selectively target cysteine residues within proteins. While not directly a drug delivery strategy, this inherent targeting capability makes it a valuable tool in studying protein localization and interactions.

Q18: Has 5-IAF been investigated for its potential as a biomarker or diagnostic tool?

A18: While 5-IAF itself might not be a direct biomarker, its ability to report on protein modifications, particularly cysteine oxidation states, could potentially be utilized in developing diagnostic tools or understanding disease mechanisms. [, ]

Q19: What analytical techniques are commonly used to characterize 5-IAF-labeled proteins?

A19: Common techniques include fluorescence spectroscopy (steady-state and time-resolved), fluorescence microscopy, SDS-PAGE, and mass spectrometry. These methods allow researchers to analyze fluorescence properties, quantify labeling efficiency, identify labeling sites, and study protein conformational changes. [, , , , ]

Q20: Can you elaborate on the use of fluorescence resonance energy transfer (FRET) with 5-IAF?

A20: FRET, utilizing 5-IAF as a donor or acceptor, has been instrumental in measuring distances between labeled sites within proteins, providing insights into protein folding, conformational changes, and protein-protein interactions. [, ]

Q21: What is the solubility of 5-IAF in common solvents?

A22: 5-IAF is soluble in polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in aqueous solutions can be limited and is often enhanced by the addition of a small percentage of DMSO. []

Q22: How are analytical methods involving 5-IAF validated?

A23: Validation of analytical methods, especially when quantifying 5-IAF-labeled proteins, typically involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the method. []

Q23: What are the quality control measures taken during the production of 5-IAF?

A24: Manufacturers of research-grade 5-IAF typically implement strict quality control measures, including purity analysis, spectroscopic characterization, and stability testing, to ensure lot-to-lot consistency and reliability. []

Q24: Has 5-IAF been shown to elicit any immunogenic responses?

A24: Information regarding the immunogenicity of 5-IAF is limited as its primary application is as a research tool and not a therapeutic agent.

Q25: Has 5-IAF been investigated for its interactions with drug transporters?

A25: Given its role as a research tool and not a therapeutic agent, specific studies focusing on 5-IAF's interactions with drug transporters are likely limited.

Q26: Are there any known interactions of 5-IAF with drug-metabolizing enzymes?

A26: As 5-IAF is not a drug candidate, information regarding its interactions with drug-metabolizing enzymes is likely not a primary focus of research.

Q27: Are there any alternative fluorescent probes to 5-IAF for cysteine labeling?

A29: Yes, several alternative fluorescent probes are available for cysteine labeling, each with its own advantages and disadvantages in terms of spectral properties, reactivity, and cost. Some examples include maleimides (e.g., fluorescein maleimide), acrylamides, and methanethiosulfonates. []

Q28: How should 5-IAF waste be handled and disposed of responsibly?

A28: Disposal of 5-IAF should adhere to local regulations and guidelines for laboratory waste management. It is generally recommended to treat 5-IAF waste as hazardous chemical waste.

Q29: What resources are available for researchers to access information and protocols related to 5-IAF?

A29: Researchers can find valuable information on 5-IAF from various sources, including scientific literature databases like PubMed and Semantic Scholar, commercial suppliers of research chemicals, and online research communities and forums.

Q30: When was 5-IAF first synthesized and what were some of the early applications?

A32: While the exact date of its first synthesis is difficult to pinpoint, 5-IAF gained prominence as a research tool in the late 20th century with the development of fluorescence-based techniques for studying biological systems. Early applications focused on investigating protein structure, enzyme kinetics, and protein-protein interactions. []

Q31: How has 5-IAF facilitated research across different scientific disciplines?

A33: 5-IAF has played a crucial role in bridging disciplines like biochemistry, biophysics, cell biology, and bioengineering. Its use in fluorescence-based techniques has enabled researchers to study complex biological processes at a molecular level, fostering a deeper understanding of cellular mechanisms and disease pathogenesis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)